4-{[1-(hydroxymethyl)propyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one
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Overview
Description
4-{[1-(hydroxymethyl)propyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(hydroxymethyl)propyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the pyran ring through a cyclization reaction, followed by the introduction of the amino and hydroxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(hydroxymethyl)propyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propionyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
4-{[1-(hydroxymethyl)propyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-{[1-(hydroxymethyl)propyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-6-methyl-2H-pyran-2-one
- 3,3’-methylenebis(4-hydroxy-6-methyl-2H-pyran-2-one)
- 3-(3-(dimethylamino)-2-propenoyl)-4-hydroxy-6-methyl-2H-pyran-2-one
Uniqueness
4-{[1-(hydroxymethyl)propyl]amino}-6-methyl-3-propionyl-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various research fields.
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-(1-hydroxybutan-2-ylamino)-6-methyl-3-propanoylpyran-2-one |
InChI |
InChI=1S/C13H19NO4/c1-4-9(7-15)14-10-6-8(3)18-13(17)12(10)11(16)5-2/h6,9,14-15H,4-5,7H2,1-3H3 |
InChI Key |
VMYRSGGUWPPCKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=C(C(=O)OC(=C1)C)C(=O)CC |
solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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